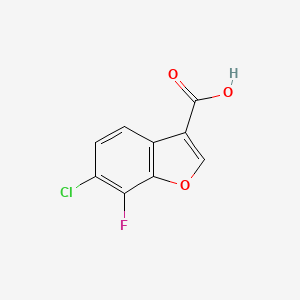

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1597969-88-4 . It has a molecular weight of 214.58 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of benzofuran compounds like 6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid can be achieved through various methods. One such method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis

The molecular formula of 6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid is C9H4ClFO3 . The InChI Code is 1S/C9H4ClFO3/c10-6-2-1-4-5(9(12)13)3-14-8(4)7(6)11/h1-3H,(H,12,13) .Chemical Reactions Analysis

Benzofuran compounds, including 6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid, can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized via an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols .Physical And Chemical Properties Analysis

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 214.58 and a molecular formula of C9H4ClFO3 .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid plays a significant role in the synthesis of various compounds with antibacterial properties. One notable example is the creation of 1,4-Dihydro-4-oxopyridinecarboxylic acids, which include enoxacin, an antibacterial agent with broad and potent in vitro activity and excellent in vivo efficacy for systemic infections (Matsumoto et al., 1984).

Fluorogenic Reagent Development

The compound is used in the development of fluorogenic reagents, such as 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBDSH), which demonstrates superior properties for carboxylic acids in terms of reactivity, sensitivity, and the avoidance of interfering peaks (Uchiyama et al., 2001).

Organic Synthesis and Reactivity Studies

In organic chemistry, the reactions of organolithium reagents with 2-halobenzoic acids, including analogs of 6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid, have been studied to understand selectivity and reactivity. These studies contribute to our understanding of chemical synthesis and reaction mechanisms (Gohier et al., 2003).

Synthesis of Novel Compounds

The compound is instrumental in synthesizing novel compounds like [1]Benzofuro[3,2-c]pyridine and its derivatives, which have potential applications in various fields, including materials science and pharmacology (Mojumdar et al., 2009).

Contribution to Bioactive Molecule Development

It plays a role in the synthesis of bioactive molecules, such as amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which have shown significant anticancer activity in various studies. These compounds are notable for their potential in developing new anticancer agents (Bhatt et al., 2015).

Structural and Spectroscopic Studies

6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid derivatives have been studied for their structural and spectroscopic properties. Research in this area helps in understanding the molecular structure, reactivity, and potential biological activities of these compounds (Sagaama et al., 2020).

Safety and Hazards

This compound is considered harmful if swallowed . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-7-fluoro-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFO3/c10-6-2-1-4-5(9(12)13)3-14-8(4)7(6)11/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAQTUVOOCAJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CO2)C(=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)

![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)

methanone](/img/structure/B2703300.png)